molecular formula C20H14N4O5S B14112918 3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one

3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one

Cat. No.: B14112918
M. Wt: 422.4 g/mol
InChI Key: WUTAWVVGBFWBAX-UHFFFAOYSA-N
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Description

3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one is a complex organic compound that features a hydroquinoxalin-2-one core with a 2-{[(4-nitrophenyl)sulfonyl]amino}phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Nitrophenyl)-3-(((2-nitrophenyl)sulfonyl)amino)propanamide: This compound shares a similar sulfonylamino group but has a different core structure.

    (2S,3S)-3-Formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid: Another compound with a similar sulfonylamino group but different functional groups and core structure.

Uniqueness

3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one is unique due to its hydroquinoxalin-2-one core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H14N4O5S

Molecular Weight

422.4 g/mol

IUPAC Name

4-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H14N4O5S/c25-20-19(21-17-7-3-4-8-18(17)22-20)15-5-1-2-6-16(15)23-30(28,29)14-11-9-13(10-12-14)24(26)27/h1-12,23H,(H,22,25)

InChI Key

WUTAWVVGBFWBAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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